6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
6-Chloro-8-(trifluoromethyl)quinoline
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness: 6-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its carboxylic acid functional group, which is not present in the similar compounds listed above
Properties
CAS No. |
2665664-79-7 |
---|---|
Molecular Formula |
C9H4ClF3N2O2 |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-5(9(11,12)13)7-14-6(8(16)17)3-15(7)2-4/h1-3H,(H,16,17) |
InChI Key |
BSXKCFSPUZHZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)C(F)(F)F |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.